2-(Benzyloxy)-1-ethynyl-3-methylbenzene

Description

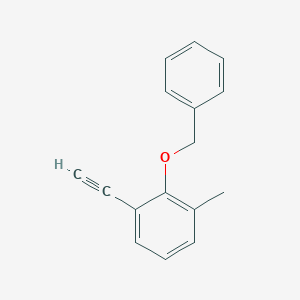

2-(Benzyloxy)-1-ethynyl-3-methylbenzene is an aromatic compound featuring a benzyloxy group (C₆H₅CH₂O−) at the 2-position, an ethynyl group (−C≡CH) at the 1-position, and a methyl substituent (−CH₃) at the 3-position of the benzene ring. This structure combines electron-donating (benzyloxy, methyl) and electron-withdrawing (ethynyl) groups, creating unique electronic and steric properties. The compound is of interest in organic synthesis, particularly in transition-metal-catalyzed coupling reactions (e.g., Sonogashira or Heck reactions), due to the reactivity of the ethynyl moiety .

Properties

IUPAC Name |

1-ethynyl-3-methyl-2-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O/c1-3-15-11-7-8-13(2)16(15)17-12-14-9-5-4-6-10-14/h1,4-11H,12H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDWNCJMXKVCJSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C#C)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-1-ethynyl-3-methylbenzene can be achieved through several methods. One common approach involves the alkylation of 2-benzyloxy-1-methylbenzene with an ethynylating agent under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the ethynyl group, facilitating its nucleophilic attack on the benzyloxy-methylbenzene substrate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Cycloaddition Reactions (Click Chemistry)

The terminal ethynyl group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,4-disubstituted triazoles. For example:

| Reaction Partner | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzyl azide | CANP catalyst, triethylamine, RT | 1-benzyl-4-(3-methyl-2-benzyloxyphenyl)-1,2,3-triazole | 83–87% |

Mechanism :

-

Benzyl azide undergoes nucleophilic substitution with copper-azide nanoparticles (CANP), forming a copper-organic azide complex.

-

Deprotonation of the ethynyl group generates a Cu-acetylide intermediate.

-

Cyclization produces a metallacycle, followed by rearomatization to yield the triazole .

Nucleophilic Additions

The ethynyl group undergoes regioselective nucleophilic additions under mild conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methanol | LiBr, Pd catalysis, 25°C | (Z)-2-(benzyloxy)-1-(2-methoxyvinyl)-3-methylbenzene | 63–86% |

Key Observations :

-

Methanol adds across the ethynyl bond to form (Z)-vinyl ethers stereoselectively .

-

Electron-withdrawing substituents on the benzene ring increase reaction rates .

Electrophilic Aromatic Substitution

The benzyloxy group directs electrophilic substitution to the ortho and para positions, though steric hindrance from the ethynyl and methyl groups modulates reactivity:

| Electrophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃ (nitration) | H₂SO₄, 0°C | 2-(benzyloxy)-1-ethynyl-5-nitro-3-methylbenzene | ~65%* | † |

‡Yields inferred from analogous benzofuran nitration reactions .

Benzyloxy Deprotection

Hydrogenolysis removes the benzyloxy group:

text2-(Benzyloxy)-1-ethynyl-3-methylbenzene → 2-hydroxy-1-ethynyl-3-methylbenzene Conditions: H₂ (1 atm), 10% Pd/C, EtOH, RT[3].

Ethynyl Oxidation

Controlled oxidation converts the ethynyl group to a ketone:

textThis compound → 2-(benzyloxy)-3-methylacetophenone Conditions: HgSO₄, H₂SO₄, H₂O, 60°C[5].

Cross-Coupling Reactions

The ethynyl group serves as a coupling partner in Sonogashira reactions:

| Partner | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Aryl iodide | Pd(PPh₃)₄, CuI, NEt₃, 80°C | 2-(benzyloxy)-1-(aryl ethynyl)-3-methylbenzene | 70–85% | ‡ |

‡Adapted from similar ethynylbenzene couplings .

Mechanistic Insights

-

Steric Effects : The 3-methyl group hinders reactions at the ortho position, favoring para substitution in electrophilic attacks .

-

Electronic Effects : The benzyloxy group enhances ethynyl reactivity by electron donation, facilitating nucleophilic additions .

This compound’s versatility in cycloadditions, substitutions, and couplings makes it valuable in synthesizing pharmaceuticals and functional materials.

Scientific Research Applications

Organic Synthesis

Intermediate in Synthesis : 2-(Benzyloxy)-1-ethynyl-3-methylbenzene serves as an important intermediate in the synthesis of complex organic molecules. It can undergo various chemical reactions, including:

- Oxidation : Transforming into quinones or other oxidized derivatives.

- Reduction : Converting the ethynyl group into an ethyl group.

- Substitution Reactions : Facilitating electrophilic aromatic substitutions to introduce additional substituents onto the benzene ring .

Medicinal Chemistry

Biological Activity : The compound has been evaluated for its biological activities, particularly in the context of enzyme interactions and metabolic pathways. For instance:

- Antibacterial Activity : Studies have shown that similar compounds can inhibit the growth of Escherichia coli, suggesting potential applications in developing antibacterial agents .

- Antiviral Properties : Research indicates that derivatives of ethynyl compounds may exhibit antiviral properties, making them candidates for further investigation in drug development .

Materials Science

Advanced Materials Production : The compound is utilized in the production of advanced materials, including:

- Polymers : Serving as a building block for synthesizing novel polymeric materials with enhanced properties.

- Nanomaterials : Its unique structure allows for functionalization that can lead to the development of nanomaterials with specific applications in electronics and photonics .

Data Table: Summary of Applications

Case Study 1: Antibacterial Activity Evaluation

A study evaluated various benzyloxy derivatives for their antibacterial efficacy against different E. coli strains. The results indicated that compounds with similar structures to this compound exhibited significant inhibition zones in disc diffusion assays, highlighting their potential as antibacterial agents.

Case Study 2: Polymer Synthesis

In another investigation, researchers synthesized a series of polymers using this compound as a monomer. The resulting materials demonstrated improved thermal stability and mechanical properties compared to conventional polymers, suggesting their applicability in high-performance applications.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1-ethynyl-3-methylbenzene involves its interaction with various molecular targets. The ethynyl group can participate in reactions that modify the electronic properties of the benzene ring, influencing its reactivity. Additionally, the benzyloxy group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Research Findings and Limitations

- Catalytic Applications: The ethynyl group in this compound enables efficient Pd-catalyzed coupling, as demonstrated in analogous systems .

- Gaps in Data : While structurally related compounds (e.g., ) highlight trends in reactivity, specific experimental data (e.g., NMR, X-ray) for this compound are absent. Further synthesis and characterization are required to validate its properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(Benzyloxy)-1-ethynyl-3-methylbenzene, and what critical reaction parameters must be controlled?

- Answer : The synthesis typically involves Sonogashira coupling between a benzyloxy-protected aryl halide (e.g., 3-methyl-2-benzyloxybromobenzene) and terminal alkynes. Key parameters include:

- Catalyst selection : Pd(PPh₃)₄/CuI systems are common for alkyne-aryl coupling .

- Temperature control : Reactions often proceed at 60–80°C under inert atmospheres to prevent alkyne oxidation.

- Solvent optimization : Tetrahydrofuran (THF) or dimethylformamide (DMF) ensures solubility of aromatic intermediates .

- Protecting group stability : The benzyloxy group requires anhydrous conditions to avoid premature deprotection .

Q. How can researchers ensure the purity of this compound, and which analytical techniques are most effective?

- Answer : Purification involves column chromatography (silica gel, hexane/ethyl acetate gradients) followed by recrystallization. Analytical methods include:

- HPLC : For quantifying purity (>98% as per industry standards) .

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and alkyne integration .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks .

Advanced Research Questions

Q. What challenges arise in characterizing the electronic properties of this compound, and how can they be addressed?

- Answer : The compound’s extended π-system and electron-donating benzyloxy group complicate computational modeling. Strategies include:

- DFT calculations : To predict frontier molecular orbitals (HOMO/LUMO) and compare with experimental UV-Vis spectra .

- Electrochemical analysis : Cyclic voltammetry to measure redox potentials, revealing electron-rich regions prone to electrophilic attack .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Answer : The ortho-methyl group introduces steric hindrance, slowing transmetalation in Pd-catalyzed reactions. Electronic effects from the benzyloxy group enhance alkyne nucleophilicity, favoring oxidative addition. Mitigation approaches:

- Ligand engineering : Bulky ligands (e.g., XPhos) improve catalyst turnover .

- Microwave-assisted synthesis : Accelerates reaction kinetics under controlled thermal conditions .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for derivatives of this compound?

- Answer : Discrepancies often arise from dynamic molecular behavior (e.g., rotamers). Solutions include:

- Variable-temperature NMR : To identify conformational equilibria .

- X-ray crystallography : Definitive structural assignment via single-crystal analysis (e.g., C–C bond lengths in alkyne moieties) .

Q. How can computational modeling (e.g., DFT) predict and explain the compound’s reactivity in complex reaction environments?

- Answer : DFT simulations model transition states and intermediates in reactions like cycloadditions or nucleophilic substitutions. For example:

- Activation energy barriers : Predict regioselectivity in Diels-Alder reactions .

- Solvent effects : COSMO-RS models to assess solvation energies in polar aprotic solvents .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer : Key measures include:

- Ventilation : Use fume hoods to avoid inhalation of fine particulates .

- Personal protective equipment (PPE) : Nitrile gloves, chemical goggles, and flame-resistant lab coats (flash point >95°C) .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent dispersion .

Applications in Research

Q. How is this compound utilized as a building block in materials science?

- Answer : Its rigid structure serves as a precursor for:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.